(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is an organic compound that features a unique structure combining an indane moiety with a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and a suitable chiral auxiliary.
Reduction: The indanone is reduced to the corresponding indanol using a reducing agent like sodium borohydride.
Alkylation: The indanol is then alkylated with a suitable alkyl halide under basic conditions to introduce the 2-methylpropan-1-ol moiety.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve the reduction step efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-one.
Reduction: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropane.
Substitution: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-yl chloride.
Scientific Research Applications
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of indane derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
Indanol: A simpler structure lacking the 2-methylpropan-1-ol moiety.
Indanone: The oxidized form of indanol.
Uniqueness
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both an indane and a secondary alcohol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQFGHOXBKTST-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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